molecular formula C23H27NO6 B2671225 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1421499-46-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2671225
CAS No.: 1421499-46-8
M. Wt: 413.47
InChI Key: CHKWUKDDRGYIHS-UHFFFAOYSA-N
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Description

Product Overview N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound of interest in medicinal chemistry research. The structure incorporates a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety, a feature present in various biologically active molecules and several clinically used drugs . This moiety is often investigated for its potential role in enhancing drug-like properties and its ability to interact with various biological targets. Potential Research Applications The benzo[d][1,3]dioxol-5-yl group is a significant pharmacophore in drug discovery. Compounds containing this group have been reported in scientific literature to exhibit a range of activities. For instance, some derivatives have been studied for their potential to inhibit angiogenesis and overcome cancer chemoresistance by inhibiting P-glycoprotein efflux pump activity . Other research has explored the incorporation of this moiety into the structure of classic anthracycline antibiotics like daunorubicin to create new derivatives with modified cytotoxicity and potential for reduced side effects . The specific research applications for this compound are subject to further investigation. For Research Use Only This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-27-19-5-3-2-4-17(19)23(9-12-28-13-10-23)22(26)24-11-8-18(25)16-6-7-20-21(14-16)30-15-29-20/h2-7,14,18,25H,8-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKWUKDDRGYIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the hydroxypropyl and methoxyphenyl groups through various substitution reactions. The final step involves the formation of the tetrahydro-2H-pyran-4-carboxamide core under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on structural motifs and synthesis strategies:

Key Observations:

Benzodioxole Motif: The benzodioxole group in compound 55 is structurally identical to that in the target compound. This moiety is known for enhancing metabolic stability and CNS penetration in drug design .

Methoxy Substitution : Both the target compound and compound 55 include methoxy groups, which can modulate electronic effects and receptor binding.

Heterocyclic Cores : The target compound’s tetrahydro-2H-pyran core distinguishes it from the 4H-pyran (11a ) and thiazole (55 ) systems, which may influence solubility and conformational flexibility.

Limitations of Available Evidence

The provided sources lack direct pharmacological or biochemical data for the target compound. Comparisons are restricted to structural features and hypothetical interactions. For instance:

  • The absence of tetrahydro-2H-pyran derivatives in the evidence limits insights into the target compound’s stability or reactivity.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety and a tetrahydropyran ring, which may contribute to its interaction with biological targets.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 375.46 g/mol
  • Structure : The compound contains a tetrahydropyran ring, an amide functional group, and methoxy and hydroxyl substituents which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thus alleviating pain and inflammation .
  • Modulation of Transport Proteins : The structural features suggest potential interactions with ATP-binding cassette (ABC) transporters, which play significant roles in drug metabolism and resistance.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzodioxole have been reported to inhibit COX-1 and COX-2 enzymes effectively, leading to reduced inflammation in animal models .

Analgesic Properties

The analgesic effects are likely linked to the modulation of inflammatory mediators such as interleukin-1 beta (IL-1β). Studies have shown that certain benzodioxole derivatives can significantly lower IL-1β levels in inflamed tissues, highlighting their potential as analgesics .

Case Studies

A study involving structurally related compounds demonstrated that they exhibited:

  • Inhibition Rates : Compounds showed up to 90% inhibition of COX-2 activity compared to standard drugs like diclofenac.
  • Edema Reduction : Significant reduction in paw edema was observed within hours of administration in animal models, suggesting rapid onset of action .

Safety Profile

While the compound shows promise for therapeutic applications, safety assessments are crucial:

  • Toxicity : Preliminary studies indicate low acute toxicity; however, comprehensive toxicological assessments are necessary to evaluate chronic exposure risks.
  • Reactivity : As with many organic compounds, appropriate handling precautions should be taken due to potential flammability and reactivity under certain conditions.

Research Findings Summary Table

PropertyValue/Observation
Molecular FormulaC23H25NO4
Molecular Weight375.46 g/mol
COX InhibitionUp to 90% for COX-2
IL-1β ReductionSignificant decrease observed
Edema InhibitionRapid onset within hours
ToxicityLow acute toxicity reported

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